APN-Azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H4N4 |

|---|---|

Poids moléculaire |

168.15 g/mol |

Nom IUPAC |

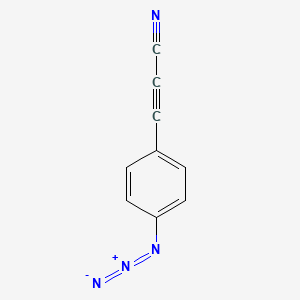

3-(4-azidophenyl)prop-2-ynenitrile |

InChI |

InChI=1S/C9H4N4/c10-7-1-2-8-3-5-9(6-4-8)12-13-11/h3-6H |

Clé InChI |

BDLXITYEYYHQNK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C#CC#N)N=[N+]=[N-] |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to APN-Azide: A Cysteine-Selective Bioconjugation Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

APN-Azide, or 3-(4-azidophenyl)propiolonitrile, is a heterobifunctional crosslinking reagent that is revolutionizing the field of bioconjugation. This guide provides a comprehensive overview of its synthesis, mechanism of action, and applications. It details the superior stability of the APN-cysteine linkage compared to traditional maleimide-based chemistries and provides detailed protocols for its use in creating precisely modified biomolecules for research, diagnostics, and therapeutic development.

Introduction

Site-specific modification of proteins is a critical tool in drug development, diagnostics, and fundamental biological research. Cysteine, with its unique nucleophilic thiol group, is an attractive target for such modifications. For years, maleimide-based reagents have been the standard for cysteine conjugation. However, the resulting thioether bond is susceptible to retro-Michael addition, leading to conjugate degradation and off-target effects in vivo.

This compound emerges as a superior alternative, offering a robust and stable linkage to cysteine residues. The 3-arylpropiolonitrile (APN) moiety reacts selectively with thiols, while the azide (B81097) group provides a versatile handle for subsequent "click chemistry" reactions, allowing for the attachment of a wide array of molecules such as imaging agents, peptides, or cytotoxic drugs.

Chemical Properties

This compound is a small organic molecule with the following chemical properties:

| Property | Value |

| Chemical Formula | C₉H₄N₄ |

| Molecular Weight | 168.15 g/mol |

| CAS Number | 1643841-88-6 |

| Appearance | Powder |

| Melting Point | 100 °C |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Synthesis of this compound

The synthesis of this compound is a two-step process starting from 4-iodoaniline (B139537). The first step is the introduction of the azide group via diazotization, followed by a Sonogashira coupling with propargyl alcohol. The final step is the oxidation of the propargylic alcohol to the corresponding nitrile.

Synthesis of 1-iodo-4-azidobenzene

The precursor, 1-iodo-4-azidobenzene, is synthesized from 4-iodoaniline through a diazotization reaction followed by treatment with sodium azide.

Experimental Protocol:

-

Dissolve 4-iodoaniline in a solution of hydrochloric acid and water at 0-5°C.

-

Slowly add a solution of sodium nitrite (B80452) in water while maintaining the low temperature to form the diazonium salt.

-

In a separate flask, dissolve sodium azide in water and cool to 0-5°C.

-

Slowly add the diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-iodo-4-azidobenzene.

Synthesis of 3-(4-azidophenyl)propiolonitrile

The final product is obtained through a Sonogashira coupling of 1-iodo-4-azidobenzene with propargyl alcohol, followed by oxidation.

Experimental Protocol:

-

To a solution of 1-iodo-4-azidobenzene and propargyl alcohol in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).

-

Add a base, such as triethylamine (B128534) or diisopropylethylamine, and stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).

-

Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate.

-

Purify the resulting propargyl alcohol intermediate by column chromatography.

-

Dissolve the purified intermediate in a suitable solvent like dichloromethane.

-

Add an oxidizing agent, such as manganese dioxide (MnO₂), and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Once the oxidation is complete, filter off the manganese dioxide and concentrate the filtrate to obtain the final product, 3-(4-azidophenyl)propiolonitrile (this compound).

Synthesis Pathway of this compound

APN-Azide chemical structure and properties

An In-Depth Technical Guide to APN-Azide: Structure, Properties, and Applications in Bioconjugation

Introduction

3-(4-Azidophenyl)propiolonitrile, commonly known as this compound, is a heterobifunctional crosslinking reagent integral to modern bioconjugation and drug development.[1] Its unique structure features two distinct reactive moieties: a 3-arylpropiolonitrile (APN) group and an azide (B81097) group. The APN group provides exquisite chemoselectivity for the thiol groups of cysteine residues in proteins and other biomolecules.[2][3] This reaction forms a highly stable thioether linkage, offering a significant advantage over traditional maleimide-based chemistries, which can be prone to retro-Michael reactions leading to conjugate instability.[1][3][4]

The terminal azide group enables covalent modification through copper-catalyzed or copper-free "click chemistry" reactions with alkyne-functionalized molecules.[2][5] This dual reactivity makes this compound a powerful tool for the precise construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), with enhanced plasma stability.[1][4] This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and detailed protocols for its application in scientific research.

Chemical Structure and Properties

This compound is a small organic molecule whose structure is centered around a phenyl ring functionalized with both an azide and a propiolonitrile group.

Caption: Chemical structure of this compound highlighting its functional groups.

The physicochemical properties of this compound are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference |

| Chemical Name | 3-(4-azidophenyl)propiolonitrile | [1] |

| Synonyms | APN-N3 | [1] |

| CAS Number | 1643841-88-6 | [1][5] |

| Molecular Formula | C₉H₄N₄ | [1] |

| Molecular Weight | 168.15 g/mol | [4][5] |

| Appearance | Powder | [5] |

| Melting Point | 100 °C | [5] |

| Purity | 95% | [5] |

Chemical Identifiers

| Identifier Type | Identifier | Reference |

| SMILES | N#CC#CC1=CC=C(N=[N+]=[N-])C=C1 | [1][5] |

| InChI | 1S/C9H4N4/c10-7-1-2-8-3-5-9(6-4-8)12-13-11/h3-6H | [1][5] |

| InChI Key | BDLXITYEYYHQNK-UHFFFAOYSA-N | [1][5] |

Storage and Safety Information

| Property | Value | Reference |

| Storage Temperature | 2-8°C | [5] |

| Long-term Storage | -20°C | [1] |

| Signal Word | Danger | [5] |

| Hazard Classifications | Flammable Solid (Cat. 1), Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Specific Target Organ Toxicity - Single Exposure (Cat. 3) | [4][5] |

| Target Organs | Respiratory system | [4][5] |

Applications and Reaction Workflow

This compound is primarily employed as a bifunctional crosslinker to conjugate a thiol-containing molecule (e.g., a protein with cysteine residues) to an alkyne-containing molecule.[1] This two-step process is central to the synthesis of advanced bioconjugates, including ADCs.

-

Thiol-APN Conjugation : The propiolonitrile group of this compound reacts selectively with a thiol group under mild aqueous conditions (pH 6.5-9.0) to form a stable thioether bond.[5]

-

Azide-Alkyne Click Chemistry : The azide group of the newly formed APN-biomolecule conjugate is then available to react with a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a stable triazole linkage.[5]

The following diagram illustrates this sequential bioconjugation workflow.

Caption: Workflow for two-step bioconjugation using this compound.

Experimental Protocols

The following is a standard protocol for the labeling of cysteine residues in proteins with this compound. This procedure should be optimized for each specific protein and application.

Materials

-

Protein containing free cysteine residues

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free and thiol-free buffer, pH 6.5-9.0.

-

Organic Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to prepare this compound stock solution.

-

Purification System: Size-exclusion chromatography (SEC) column or ultrafiltration device for conjugate purification.

Procedure: Protein Labeling with this compound

-

Protein Preparation : Dissolve the target protein in the reaction buffer at a concentration of 1-10 mg/mL.[5] Ensure the buffer is free of thiols (e.g., DTT, β-mercaptoethanol) as they will compete with the protein for reaction with this compound.[5]

-

This compound Stock Solution Preparation : Immediately before use, prepare a stock solution of this compound in DMSO or DMF. The concentration should be determined based on the desired molar excess for the reaction.

-

Conjugation Reaction : Add the appropriate amount of the this compound stock solution to the protein solution.[5] A 1 to 5 molar equivalent excess of this compound per free cysteine residue is recommended as a starting point.[5]

-

Incubation : Incubate the reaction mixture for 2 hours at room temperature.[5] Gentle mixing during incubation may improve reaction efficiency.

-

Purification : Following incubation, remove the unreacted this compound and purify the protein-azide conjugate.[5] This can be achieved using size-exclusion chromatography (e.g., a desalting column) or through ultrafiltration/diafiltration.[5]

-

Subsequent Click Reaction : The purified protein-azide conjugate is now ready for subsequent coupling with an alkyne-containing molecule using standard copper-catalyzed or copper-free click chemistry protocols.[5]

References

An In-Depth Technical Guide to the Mechanism and Application of Azide-Functionalized Aminopeptidase N Inhibitors

This technical guide provides a comprehensive overview of the mechanism of action and research applications of azide-functionalized inhibitors targeting Aminopeptidase (B13392206) N (APN), also known as CD13. Given that a specific, well-characterized inhibitor named "APN-Azide" is not prominently described in the scientific literature, this document focuses on the principles of designing such a molecule, combining the inhibitory action against APN with the versatile chemical utility of an azide (B81097) group. This guide is intended for researchers, scientists, and drug development professionals working in oncology, immunology, and medicinal chemistry.

Introduction to Aminopeptidase N (APN/CD13) as a Therapeutic Target

Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease that plays a crucial role in various physiological and pathological processes.[1] It is a transmembrane ectoenzyme that cleaves neutral amino acids from the N-terminus of peptides.[2] APN/CD13 is overexpressed in various cancers and is involved in tumor growth, angiogenesis, and metastasis, making it a significant target for cancer therapy.[3][4] The development of inhibitors for APN/CD13 is an active area of research, with compounds like bestatin (B1682670) being a well-known example.[5]

The functionalization of APN inhibitors with an azide moiety creates a powerful molecular tool. The azide group serves as a handle for "click chemistry," a set of bioorthogonal reactions that allow for the efficient and specific covalent attachment of other molecules, such as fluorescent dyes, biotin (B1667282) tags, or drug payloads.[6][7] This enables a wide range of applications, from imaging and target validation to the development of targeted drug delivery systems.

Core Mechanism of Action: Inhibition of Aminopeptidase N

The primary mechanism of action of an azide-functionalized APN inhibitor is the blockade of the enzymatic activity of APN/CD13. This is typically achieved through interaction with the enzyme's active site.

Targeting the Catalytic Site

APN/CD13 is a metalloprotease that utilizes a zinc ion (Zn²⁺) in its active site for catalysis.[8] Many APN inhibitors are designed to chelate this essential zinc ion, thereby inactivating the enzyme.[9] The inhibitor molecule typically possesses a zinc-binding group (ZBG) that coordinates with the zinc ion, preventing it from participating in the hydrolysis of peptide substrates. Common ZBGs include hydroxamates, carboxylates, and thiols.[10]

In addition to the ZBG, the inhibitor has a scaffold that fits within the active site pockets of APN, designated S1 and S1'.[11] These interactions provide specificity and enhance the binding affinity of the inhibitor. A hypothetical azide-functionalized APN inhibitor would be designed to present its ZBG to the zinc ion while positioning the azide group in a solvent-exposed region, where it is accessible for subsequent click chemistry reactions without disrupting the binding to the enzyme.

dot

Caption: Mechanism of APN inhibition by an azide-functionalized inhibitor.

The Role of the Azide Moiety

The azide group itself is generally considered biologically inert and does not directly participate in the inhibition of APN. Its primary role is to serve as a reactive partner in bioorthogonal click chemistry reactions, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[12]

Once the inhibitor is bound to APN, the azide group can be used to:

-

Visualize the target: An alkyne-functionalized fluorescent probe can be "clicked" onto the azide, allowing for the imaging of APN expression and localization in cells and tissues.[13]

-

Identify binding partners: An alkyne-biotin tag can be attached, enabling the purification of the inhibitor-enzyme complex for proteomic studies.

-

Deliver a payload: In a therapeutic context, an alkyne-modified cytotoxic drug could be attached, creating a targeted anticancer agent.

dot

Caption: Workflow for using an azide-functionalized APN inhibitor.

Signaling Pathways Modulated by APN Inhibition

Inhibition of APN can lead to the modulation of several downstream signaling pathways, primarily due to its role in processing bioactive peptides and its non-enzymatic functions.

In cancer cells, APN inhibition can trigger the amino acid deprivation response (AADR) .[8][14] This stress response leads to the activation of pro-apoptotic pathways, contributing to cancer cell death.[15] Furthermore, APN has been implicated in the regulation of the PI3K/Akt signaling pathway . For instance, the APN inhibitor bestatin has been shown to promote autophagic cell death in bladder cancer by inhibiting the Akt pathway.[16] By blocking APN, it is possible to interfere with angiogenesis and cell migration, processes that are often dependent on growth factor signaling cascades.[3]

dot

Caption: Signaling pathways affected by APN inhibition.

Quantitative Data on APN Inhibitors

The potency of APN inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). The following table summarizes representative data for known APN inhibitors to provide a benchmark for the development of novel azide-functionalized analogs.

| Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Cell Line / Enzyme Source | Reference |

| Bestatin | 3.64 ± 0.56 | - | Recombinant human APN | [16] |

| Tosedostat | - | 0.4 | Porcine kidney APN | [8] |

| Compound 8b (AZD5363 analog) | 0.05 ± 0.01 | - | Recombinant human APN | [16] |

| G4 (VGCARRYCS peptide) | ~0.2 (vs Bestatin ~1.0) | - | Recombinant CD13 | [5] |

Experimental Protocols

APN Enzyme Inhibition Assay

This protocol details a standard method for determining the inhibitory activity of a compound against APN.

Objective: To measure the IC₅₀ value of a test compound against APN.

Materials:

-

Recombinant human APN/CD13

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Substrate: L-Leucine-p-nitroanilide (L-pNA)

-

Test compound (e.g., azide-functionalized inhibitor) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add 10 µL of each concentration of the test compound. Include wells with buffer and DMSO as controls.

-

Add 80 µL of the APN enzyme solution (at a final concentration of ~10 ng/mL) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the L-pNA substrate (at a final concentration of ~200 µM) to each well.

-

Immediately measure the absorbance at 405 nm every minute for 30 minutes at 37°C using the microplate reader. The product, p-nitroaniline, absorbs at this wavelength.

-

Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

In-Cell Target Engagement via Click Chemistry

This protocol describes how to confirm that an azide-functionalized inhibitor binds to APN in a cellular context.

Objective: To visualize the binding of an azide-functionalized APN inhibitor to cellular APN.

Materials:

-

APN-expressing cells (e.g., HT-1080)

-

Cell culture medium and supplements

-

Azide-functionalized APN inhibitor

-

Alkyne-fluorophore conjugate (e.g., DBCO-PEG4-5/6-TAMRA)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Seed APN-expressing cells on glass coverslips in a multi-well plate and culture overnight.

-

Treat the cells with the azide-functionalized APN inhibitor at a suitable concentration (e.g., 1-10 µM) for 1-2 hours at 37°C. Include an untreated control.

-

Wash the cells three times with PBS to remove the unbound inhibitor.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding with blocking buffer for 30 minutes.

-

Incubate the cells with the alkyne-fluorophore conjugate (e.g., 5 µM in blocking buffer) for 1 hour at room temperature in the dark. This is the "click" reaction step.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope. A fluorescent signal co-localizing with the cell membrane would indicate successful target engagement.

Conclusion

Azide-functionalized inhibitors of Aminopeptidase N represent a versatile class of chemical tools for basic research and drug development. Their mechanism of action is rooted in the specific inhibition of the catalytic activity of APN/CD13, while the azide moiety provides a gateway for a multitude of applications through click chemistry. These compounds can be used to study the biological roles of APN, validate it as a drug target, and develop novel targeted therapies. The methodologies and data presented in this guide offer a framework for the design, characterization, and application of these promising molecular probes.

References

- 1. Aminopeptidase‐N/CD13 (EC 3.4.11.2) inhibitors: Chemistry, biological evaluations, and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress in the development of aminopeptidase N (APN/CD13) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Selective aminopeptidase-N (CD13) inhibitors with relevance to cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel aminopeptidase N/CD13 inhibitor selectively targets an endothelial form of CD13 after coupling to proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry - SiChem [sichem.de]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Targeting aminopeptidase N (APN/CD13) with cyclic-imide peptidomimetics derivative CIP-13F inhibits the growth of human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates [mdpi.com]

- 13. Aminopeptidase N/CD13 targeting fluorescent probes: synthesis and application to tumor cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-(4-Azidophenyl)propiolonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for 3-(4-azidophenyl)propiolonitrile, a valuable building block in medicinal chemistry and drug development, particularly in the realm of bioconjugation and click chemistry. The synthesis is presented in a multi-step approach, commencing with commercially available starting materials and proceeding through key intermediates. This document offers detailed experimental protocols, tabulated quantitative data for clarity, and visual representations of the synthetic workflow and underlying reaction mechanisms.

Synthetic Strategy Overview

The synthesis of 3-(4-azidophenyl)propiolonitrile is strategically designed in three main stages, beginning with the functionalization of a readily available aromatic precursor, followed by the introduction of the propiolonitrile moiety via a well-established cross-coupling reaction, and culminating in the formation of the final product.

The overall synthetic transformation can be summarized as follows:

Caption: Overall synthetic scheme for 3-(4-Azidophenyl)propiolonitrile.

This pathway leverages a diazotization-azidation reaction, a Sonogashira cross-coupling reaction, a desilylation step, and a final cyanation of the terminal alkyne.

Experimental Protocols

Stage 1: Synthesis of 4-Azidoiodobenzene

This stage involves the conversion of the amino group of 4-iodoaniline to an azide (B81097) group through a diazotization reaction, followed by substitution with sodium azide.

Reaction:

4-Iodoaniline → 4-Azidoiodobenzene

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Iodoaniline | 219.02 | 10.0 g | 45.6 mmol |

| Concentrated HCl | 36.46 | 15 mL | - |

| Sodium Nitrite (B80452) (NaNO₂) | 69.00 | 3.47 g | 50.2 mmol |

| Sodium Azide (NaN₃) | 65.01 | 3.56 g | 54.8 mmol |

| Water (H₂O) | 18.02 | ~100 mL | - |

| Diethyl Ether (Et₂O) | 74.12 | ~150 mL | - |

| Sodium Sulfate (Na₂SO₄) | 142.04 | q.s. | - |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 4-iodoaniline (10.0 g, 45.6 mmol) in water (50 mL).

-

Cool the suspension to 0 °C in an ice-salt bath.

-

Slowly add concentrated hydrochloric acid (15 mL) to the stirred suspension, maintaining the temperature between 0 and 5 °C.

-

In a separate beaker, dissolve sodium nitrite (3.47 g, 50.2 mmol) in cold water (20 mL).

-

Add the sodium nitrite solution dropwise to the aniline (B41778) hydrochloride suspension over 30 minutes, ensuring the temperature does not rise above 5 °C. A positive test on starch-iodide paper should be observed, indicating a slight excess of nitrous acid.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

In a separate 500 mL beaker, dissolve sodium azide (3.56 g, 54.8 mmol) in water (30 mL) and cool the solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Evolution of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-azidoiodobenzene by column chromatography on silica (B1680970) gel (eluent: hexane) to afford a pale yellow solid.

Expected Yield: 80-90%

Stage 2: Sonogashira Coupling for the Synthesis of 1-Azido-4-((trimethylsilyl)ethynyl)benzene

This step involves the palladium-catalyzed cross-coupling of 4-azidoiodobenzene with trimethylsilylacetylene (B32187).

Reaction:

4-Azidoiodobenzene + Trimethylsilylacetylene → 1-Azido-4-((trimethylsilyl)ethynyl)benzene

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Azidoiodobenzene | 245.02 | 5.00 g | 20.4 mmol |

| Trimethylsilylacetylene | 98.22 | 2.40 g (3.5 mL) | 24.5 mmol |

| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.286 g | 0.408 mmol (2 mol%) |

| Copper(I) Iodide (CuI) | 190.45 | 0.078 g | 0.408 mmol (2 mol%) |

| Triethylamine (B128534) (Et₃N) | 101.19 | 50 mL | - |

| Toluene (B28343) | 92.14 | 50 mL | - |

Procedure:

-

To a flame-dried 250 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-azidoiodobenzene (5.00 g, 20.4 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.286 g, 0.408 mmol), and copper(I) iodide (0.078 g, 0.408 mmol).

-

Add anhydrous toluene (50 mL) and anhydrous triethylamine (50 mL) to the flask.

-

Degas the solution by bubbling argon through it for 15-20 minutes.

-

Add trimethylsilylacetylene (3.5 mL, 24.5 mmol) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with toluene.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield 1-azido-4-((trimethylsilyl)ethynyl)benzene as a solid.

Expected Yield: 75-85%

Stage 3: Desilylation and Cyanation to yield 3-(4-Azidophenyl)propiolonitrile

This final stage involves the removal of the trimethylsilyl (B98337) protecting group to generate a terminal alkyne, followed by cyanation to introduce the nitrile functionality.

Reaction:

1-Azido-4-((trimethylsilyl)ethynyl)benzene → 1-Azido-4-ethynylbenzene → 3-(4-Azidophenyl)propiolonitrile

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Azido-4-((trimethylsilyl)ethynyl)benzene | 215.34 | 4.00 g | 18.6 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 0.51 g | 3.7 mmol |

| Methanol (B129727) (MeOH) | 32.04 | 50 mL | - |

| Copper(I) Cyanide (CuCN) | 89.56 | 1.83 g | 20.5 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 40 mL | - |

Procedure:

Part A: Desilylation

-

Dissolve 1-azido-4-((trimethylsilyl)ethynyl)benzene (4.00 g, 18.6 mmol) in methanol (50 mL) in a 100 mL round-bottom flask.

-

Add potassium carbonate (0.51 g, 3.7 mmol) to the solution.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[1]

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude 1-azido-4-ethynylbenzene, which can be used in the next step without further purification.

Part B: Cyanation

-

To a flame-dried 100 mL Schlenk flask under an inert atmosphere, add the crude 1-azido-4-ethynylbenzene from the previous step.

-

Add copper(I) cyanide (1.83 g, 20.5 mmol) and anhydrous N,N-dimethylformamide (40 mL).

-

Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a stirred solution of aqueous ferric chloride and a small amount of HCl to decompose the copper salts.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(4-azidophenyl)propiolonitrile as a solid.

Expected Yield: 60-75% over two steps.

Quantitative Data Summary

| Step | Starting Material | Product | Yield (%) | Purity (%) |

| 1 | 4-Iodoaniline | 4-Azidoiodobenzene | 80-90 | >95 (after chromatography) |

| 2 | 4-Azidoiodobenzene | 1-Azido-4-((trimethylsilyl)ethynyl)benzene | 75-85 | >97 (after chromatography) |

| 3 | 1-Azido-4-((trimethylsilyl)ethynyl)benzene | 3-(4-Azidophenyl)propiolonitrile | 60-75 | >98 (after chromatography) |

Visualizations

Synthetic Pathway

Caption: Staged synthetic pathway for 3-(4-Azidophenyl)propiolonitrile.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

Azide Compounds: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions or the solid material to high temperatures. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions involving azides should be conducted in a well-ventilated fume hood.

-

Cyanide Compounds: Copper(I) cyanide is highly toxic. Handle with extreme caution in a fume hood and wear appropriate PPE. Quench any residual cyanide with an oxidizing agent like bleach before disposal.

-

Heavy Metals: Palladium catalysts are toxic and should be handled with care.

-

Solvents: Diethyl ether is extremely flammable. Toluene and DMF are harmful. Handle all solvents in a well-ventilated fume hood.

This technical guide provides a detailed and actionable protocol for the synthesis of 3-(4-azidophenyl)propiolonitrile. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals used and to perform a thorough risk assessment before commencing any experimental work. The provided yields are indicative and may vary based on experimental conditions and scale.

References

APN-Azide (CAS: 1643841-88-6): A Technical Guide for Bioconjugation and Proteomics

Abstract

This technical guide provides a comprehensive overview of APN-Azide (3-(4-azidophenyl)propiolonitrile), a heterobifunctional crosslinking agent employed in advanced life sciences research. With a CAS number of 1643841-88-6, this compound serves as a powerful tool for covalently linking molecules through thiol-alkyne conjugation, followed by bioorthogonal click chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical and physical properties of this compound, experimental protocols for its application, and its utility in studying complex biological systems. Particular focus is given to its role in the preparation of antibody-drug conjugates (ADCs) and its potential for elucidating cellular signaling pathways.

Introduction

This compound is a versatile chemical probe that has gained traction in the fields of chemical biology, proteomics, and drug discovery. Its unique structure incorporates a thiol-reactive propiolonitrile group and a bioorthogonal azide (B81097) handle. This dual functionality allows for a two-step ligation strategy. First, the propiolonitrile moiety reacts selectively with cysteine residues on proteins or other biomolecules. Subsequently, the azide group can be specifically and efficiently coupled to an alkyne-containing molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), colloquially known as "click chemistry." This modular approach enables the precise attachment of a wide array of functionalities, including fluorophores, biotin (B1667282) tags, or therapeutic payloads, to target proteins.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following tables summarize key quantitative data for this reagent.

| Identifier | Value | Source |

| CAS Number | 1643841-88-6 | [1][2] |

| IUPAC Name | 3-(4-azidophenyl)propiolonitrile | [1] |

| Synonyms | APN-N3 | [1] |

| Chemical Formula | C₉H₄N₄ | [1] |

| Molecular Weight | 168.15 g/mol | [2] |

| Exact Mass | 168.0436 u | [1] |

| Property | Value | Source |

| Appearance | Powder | [2] |

| Purity | >95% | [1] |

| Melting Point | 100 °C | [2] |

| Solubility | Soluble in DMSO, DMF | [1] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C. | [1] |

Mechanism of Action and Applications

The utility of this compound stems from its two-step reaction mechanism, which allows for the targeted modification of biomolecules.

Thiol-Reactive Conjugation

The primary application of this compound is the labeling of cysteine residues in proteins. The propiolonitrile group of this compound serves as a Michael acceptor, reacting with the nucleophilic thiol group of a cysteine residue to form a stable covalent bond. This reaction is highly selective for thiols under physiological pH conditions.

Bioorthogonal Click Chemistry

Following the initial thiol conjugation, the azide moiety of the now protein-linked this compound is available for a subsequent click chemistry reaction. This bioorthogonal ligation allows for the attachment of a second molecule of interest that has been functionalized with an alkyne group. The high efficiency and specificity of click chemistry enable these reactions to be performed in complex biological mixtures with minimal side reactions.

References

An In-depth Technical Guide to APN-Azide: A Heterobifunctional Crosslinker for Bioconjugation

This technical guide provides a comprehensive overview of APN-Azide, a heterobifunctional crosslinking reagent utilized by researchers, scientists, and drug development professionals. The document details its chemical properties, applications in bioconjugation, and protocols for its use.

Core Molecular Data

This compound, scientifically named 3-(4-azidophenyl)propiolonitrile, is a molecule designed for selective conjugation to biomolecules. It features two key functional groups: a 3-arylpropiolonitrile (APN) group that selectively reacts with thiols, and an azide (B81097) group for use in click chemistry. A related, yet distinct, compound is APN-C3-PEG4-azide, which incorporates a polyethylene (B3416737) glycol (PEG) spacer. The fundamental properties of both molecules are summarized below for clarity and comparison.

| Property | This compound (APN-N3) | APN-C3-PEG4-azide |

| Synonyms | 3-(4-azidophenyl)propiolonitrile | 1-azido-N-(4-((4-(cyanoethynyl)phenyl)amino)-4-oxobutyl)-3,6,9,12-tetraoxapentadecan-15-amide |

| Molecular Formula | C₉H₄N₄[1][2] | C₂₄H₃₂N₆O₆[3][4] |

| Molecular Weight | 168.16 g/mol [1] | 500.56 g/mol [4][5] |

| Exact Mass | 168.0436 u[1] | 500.2383 u[4] |

| CAS Number | 1643841-88-6[1][2] | 2183440-32-4[3][4] |

The 3-Arylpropiolonitrile (APN) Moiety: A Stable Alternative for Thiol Conjugation

The APN group is a key feature of this crosslinker, offering a significant advantage over traditional maleimide-based reagents for thiol conjugation. 3-Arylpropiolonitriles are electron-deficient alkynes that exhibit high selectivity towards the thiol groups of cysteine residues in proteins.[2] This specificity allows for precise modification of biomolecules.

A critical advantage of the APN-thiol linkage is its stability.[3][6] Unlike maleimide-cysteine conjugates, which can undergo a retro-Michael addition leading to dissociation of the conjugate, the thioether bond formed with APN is significantly more stable, particularly in the bloodstream.[2][3] This enhanced stability is crucial for the development of robust bioconjugates, such as antibody-drug conjugates (ADCs), where payload retention is paramount.[2][4]

Experimental Protocols

The bifunctional nature of this compound allows for a two-step conjugation strategy. First, the APN group is reacted with a thiol-containing biomolecule. Subsequently, the azide group is available for a "click" reaction with an alkyne-containing molecule.

Protocol 1: Thiol-APN Conjugation

This protocol outlines the general procedure for labeling a protein containing free cysteine residues with an APN-functionalized probe.[2]

-

Protein Preparation: Dissolve the protein containing accessible cysteine residues in a suitable buffer with a pH range of 7.5-9.0, such as phosphate-buffered saline (PBS). The protein concentration can range from 1-10 mg/mL.

-

Reagent Preparation: Prepare a stock solution of the this compound reagent in an organic solvent like DMSO.

-

Conjugation Reaction: Add the this compound stock solution to the protein solution. The molar excess of the APN reagent relative to the free cysteine residues should be optimized for the specific protein but can be in the range of 1-5 molar equivalents.

-

Incubation: Incubate the reaction mixture at room temperature for a period of 2 to 12 hours. The optimal incubation time will depend on the specific reactants and may need to be determined empirically.

-

Purification: If necessary, remove the unreacted this compound and purify the resulting bioconjugate using size-exclusion chromatography or ultrafiltration.[2]

Protocol 2: Azide-Alkyne Click Chemistry

Following the thiol-APN conjugation, the azide-modified biomolecule can be further functionalized using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage.

-

Preparation of Stock Solutions:

-

Prepare a 100 mM solution of copper(II) sulfate (B86663) (CuSO₄) in water.

-

Prepare a 200 mM solution of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.

-

Prepare a 100 mM solution of a reducing agent, such as sodium ascorbate (B8700270), in water. This should be prepared fresh.

-

-

Catalyst Premix: Shortly before initiating the conjugation, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio to form the copper(I) complex.

-

Conjugation Reaction:

-

In a reaction tube, combine the azide-modified biomolecule with the alkyne-containing molecule of interest. The molar ratio is typically between 1:4 and 1:10 (biomolecule to alkyne).

-

Add the pre-mixed Cu(I)/THPTA catalyst to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature.

-

Purification: Purify the final conjugate to remove excess reagents using methods such as desalting columns or dialysis.

Visualizing the Workflow and Chemistry

To further elucidate the experimental processes and chemical transformations, the following diagrams are provided.

Caption: A two-step experimental workflow for bioconjugation using this compound.

Caption: Chemical reactions involved in the two-step conjugation process.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Arylpropiolonitriles - Wikipedia [en.wikipedia.org]

- 3. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of APN-Azide Click Chemistry: A Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation, the demand for highly selective, stable, and biocompatible ligation methods is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, has revolutionized the field by offering reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] Within this realm, the azide-alkyne cycloaddition has become a cornerstone. This guide provides an in-depth exploration of a significant advancement in this area: APN-Azide click chemistry.

APN (3-arylpropiolonitrile) based reagents are heterobifunctional linkers that offer a unique combination of functionalities.[2][3] One end features the APN group, which exhibits remarkable chemoselectivity for the thiol group of cysteine residues, forming a highly stable thioether linkage.[4][5] This stability addresses a key drawback of commonly used maleimide-based linkers, which can undergo a retro-Michael reaction leading to premature cleavage of the conjugate.[4] The other end of the linker is equipped with an azide (B81097) group, a versatile handle for participating in click chemistry reactions.[2][3] This dual functionality makes this compound linkers powerful tools for the precise construction of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[6][7][8]

This technical guide will delve into the core principles of this compound click chemistry, present quantitative data comparing it to other methods, provide detailed experimental protocols for key applications, and visualize relevant workflows and pathways to facilitate a comprehensive understanding for researchers at the forefront of drug development and molecular sciences.

Core Principles and Quantitative Analysis

This compound chemistry primarily leverages two types of azide-alkyne cycloaddition reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join a terminal alkyne with an azide, resulting in a stable 1,4-disubstituted triazole ring.[6][9] It is known for its high efficiency and rapid reaction rates.[6][9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a copper-free alternative, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) that reacts with an azide. The reaction is driven by the release of ring strain and is ideal for applications in living cells where the cytotoxicity of copper is a concern.[6][10]

The choice between CuAAC and SPAAC depends on the specific application, with considerations for reaction speed versus biocompatibility.

Quantitative Data Summary

The following tables summarize key quantitative data to aid in the selection of the appropriate conjugation chemistry.

| Feature | Thiol-Maleimide Chemistry | APN-Thiol Chemistry | References |

| Bond Stability | Susceptible to retro-Michael reaction (reversibility) | Forms a stable, irreversible thioether bond | [4] |

| In Vitro Stability | Shows degradation over time in blood-like conditions | Significantly more stable in vitro | [5] |

| In Vivo Stability | Shorter serum half-life due to conjugate cleavage | Longer serum half-life of the conjugate | [5] |

| Reaction Rate | Very fast at physiological pH | Highly chemoselective and efficient | [4][11] |

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | References |

| Catalyst | Copper(I) | None (driven by ring strain) | [6][12] |

| Biocompatibility | Limited due to potential copper cytotoxicity | High, suitable for in vivo applications | [12] |

| Typical 2nd Order Rate Constant | 1 - 100 M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (dependent on cyclooctyne) | [12][13] |

| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) | [6][12] |

| Labeling Efficiency | Generally higher | Can be lower depending on the cyclooctyne | [14] |

Experimental Protocols

Protocol 1: Conjugation of APN-C3-PEG4-Alkyne to an Azide-Modified Antibody (CuAAC)

This protocol describes the copper-catalyzed click reaction to conjugate the terminal alkyne of an APN-linker to an antibody previously modified to contain azide groups.[6]

Materials:

-

Azide-modified antibody (5 mg/mL in PBS)

-

APN-C3-PEG4-alkyne

-

DMSO

-

Copper(II) sulfate (B86663) (CuSO₄), 20 mM stock solution in deionized water

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 100 mM stock solution in deionized water

-

Sodium Ascorbate (B8700270), freshly prepared 100 mM stock solution in deionized water

-

Phosphate-Buffered Saline (PBS)

-

Microcentrifuge tubes

Procedure:

-

Prepare Stock Solutions:

-

Prepare Catalyst Premix:

-

Set up the Conjugation Reaction:

-

In a new reaction tube, add the azide-modified antibody (e.g., 1 mg in 200 µL PBS).

-

Add the 10 mM APN-C3-PEG4-alkyne stock solution to achieve a 10-20 fold molar excess relative to the antibody. The final DMSO concentration should not exceed 10%.[6]

-

Add the catalyst premix to the antibody-alkyne mixture to a final CuSO₄ concentration of approximately 200 µM.[6]

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 400-500 µM.[6]

-

Mix gently by pipetting.

-

-

Incubation:

-

Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.[6]

-

-

Purification:

-

Purify the resulting antibody conjugate using a suitable method such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.[]

-

Protocol 2: Synthesis of a PROTAC using an Azide-PEG-Linker (CuAAC)

This protocol outlines the final "click" step in a modular PROTAC synthesis, where an alkyne-functionalized protein of interest (POI) ligand is conjugated to an azide-functionalized E3 ligase-linker intermediate.[7]

Materials:

-

E3 Ligase-Linker-Azide intermediate

-

POI Ligand-Alkyne

-

Appropriate solvent (e.g., DMSO, DMF)

-

Sodium Ascorbate, freshly prepared stock solution in water

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), stock solution in water

Procedure:

-

Reaction Setup:

-

Initiate the Reaction:

-

Incubation and Monitoring:

-

Purification:

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.[7]

-

Protocol 3: Labeling of Live Cells via Copper-Catalyzed Azide-Alkyne Cycloaddition

This protocol describes the labeling of cell-surface glycans, metabolically engineered to display azide groups, with an alkyne-containing fluorescent dye.[16]

Materials:

-

Cells with azide-labeled surface glycans (e.g., after incubation with Ac₄ManNAz)

-

Dye-alkyne (e.g., alkyne-488), 25 µM final concentration

-

CuSO₄, 50 µM final concentration

-

THPTA, 250 µM final concentration

-

Aminoguanidine, 1 mM final concentration

-

Sodium Ascorbate, 2.5 mM final concentration, freshly prepared

-

Dulbecco's Phosphate-Buffered Saline (DPBS)

-

Fixative solution (e.g., 3% paraformaldehyde, 0.3% glutaraldehyde (B144438) in DPBS)

-

Mounting medium

Procedure:

-

Prepare Labeling Cocktail:

-

Cell Labeling:

-

Wash the cells grown on coverslips twice with DPBS.

-

Add the pre-incubated labeling cocktail to the cells.

-

Incubate at 4 °C for 1 to 5 minutes.[16]

-

-

Fixation and Imaging:

Visualizing Workflows and Pathways

PROTAC-Mediated Protein Degradation Pathway

This diagram illustrates the mechanism by which a PROTAC molecule induces the degradation of a target protein of interest (POI). The PROTAC simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[18][19]

Caption: PROTAC-mediated targeted protein degradation pathway.

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The following diagram outlines a typical workflow for the synthesis of an antibody-drug conjugate (ADC) using click chemistry. This multi-step process involves the modification of both the antibody and the cytotoxic drug, followed by their conjugation via a linker.

Caption: General experimental workflow for ADC synthesis.

Workflow for Live Cell Labeling via Click Chemistry

This diagram illustrates the process of labeling specific biomolecules on the surface of living cells. It begins with metabolic labeling to introduce a bioorthogonal handle (an azide), followed by a click reaction with a corresponding probe (an alkyne).

Caption: Workflow for live cell labeling using click chemistry.

Conclusion

This compound click chemistry represents a significant step forward in the field of bioconjugation. The formation of highly stable thioether bonds via the APN moiety overcomes the key limitation of maleimide-based approaches, offering enhanced stability for in vivo applications. The versatility of the azide handle, allowing for both copper-catalyzed and strain-promoted click reactions, provides researchers with a flexible and powerful toolkit for the construction of sophisticated biomolecular conjugates. The detailed protocols and workflows presented in this guide are intended to equip researchers with the foundational knowledge to effectively implement this compound chemistry in their pursuit of novel therapeutics and advanced biological probes. As the demand for precisely engineered biomolecules continues to grow, the principles and applications of this compound click chemistry will undoubtedly play a crucial role in advancing drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click Chemistry [organic-chemistry.org]

- 10. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

APN-Azide for Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of APN-Azide as a heterobifunctional crosslinker for advanced bioconjugation. It details the underlying chemistry, experimental protocols, and applications, with a focus on quantitative data and practical workflows for researchers in drug development and the broader life sciences.

Core Concepts: The Chemistry of this compound Bioconjugation

This compound is a versatile reagent designed for a two-step sequential bioconjugation strategy. It incorporates two key functional groups:

-

An Arylpropiolonitrile (APN) Moiety: This group exhibits high chemoselectivity for the thiol group of cysteine residues within proteins and peptides. The reaction proceeds via a thiol-click mechanism, forming a stable thioether linkage. This cysteine-specific reaction is a significant advantage for site-specific protein modification.

-

An Azide (B81097) (N₃) Moiety: The azide group is a bioorthogonal handle that does not react with naturally occurring functional groups in biological systems. It is specifically designed to react with an alkyne partner through "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction forms a highly stable triazole ring, covalently linking the APN-modified biomolecule to a second molecule of interest.

The bifunctional nature of this compound allows for the precise and stable conjugation of two molecules, where one is a protein or peptide containing an accessible cysteine residue.

Quantitative Data for this compound Bioconjugation

The efficiency, stability, and kinetics of the bioconjugation reactions are critical parameters for experimental design and the successful development of bioconjugates. The following tables summarize key quantitative data for the APN-cysteine reaction and the subsequent azide-alkyne click chemistry.

| Parameter | Value | Notes |

| Second-Order Rate Constant | 3.1 M⁻¹s⁻¹ | For the reaction of 3-phenylpropiolonitrile (B1195722) with a cysteine derivative. This value is higher than that for iodoacetamide (B48618) and other thiol-reactive reagents, though lower than for N-phenylmaleimide. |

| In Vivo Serum Half-Life | 17.1 hours | For an AgUox-APN-HSA conjugate. This is significantly longer than the 12.0-hour half-life of the corresponding maleimide-based conjugate, demonstrating the superior in vivo stability of the APN-cysteine linkage.[1] |

Table 1: Quantitative Data for the APN-Cysteine Reaction

| Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |

| CuAAC | 10 to 10⁴ | Very fast reaction rates. Requires a copper catalyst, which can be toxic to cells. |

| SPAAC (with BCN) | ~0.06 | Catalyst-free, making it suitable for live-cell applications. Bicyclo[6.1.0]nonyne (BCN) is a commonly used strained alkyne. |

| SPAAC (with DBCO) | 0.033 M⁻¹s⁻¹ | Catalyst-free and highly bioorthogonal. Dibenzocyclooctyne (DBCO) is another widely used strained alkyne. |

Table 2: Comparative Kinetics of Azide-Alkyne Click Chemistry Reactions

| Parameter | Typical Range | Analytical Methods |

| Drug-to-Antibody Ratio (DAR) | 2 - 8 | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS) |

Table 3: Typical Drug-to-Antibody Ratios for ADCs

Experimental Protocols

The following are detailed protocols for the two key stages of bioconjugation using this compound: cysteine labeling and azide-alkyne cycloaddition.

Protocol for Cysteine-Specific Protein Labeling with this compound

This protocol describes the initial labeling of a protein with this compound.

Materials:

-

Protein containing at least one accessible cysteine residue

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-9.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system: Size-exclusion chromatography (SEC) or ultrafiltration device

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

This compound Stock Solution: Prepare a stock solution of this compound in DMF or DMSO. The concentration will depend on the desired molar excess.

-

Labeling Reaction: Add the this compound stock solution to the protein solution. A 1-5 molar excess of this compound per free cysteine residue is a good starting point.

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle mixing.

-

Purification: Remove the unreacted this compound and byproducts by SEC or ultrafiltration, exchanging the buffer into one suitable for the subsequent click chemistry step or for storage.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-labeled protein to an alkyne-containing molecule.

Materials:

-

Azide-labeled protein

-

Alkyne-containing molecule (e.g., a drug, fluorescent dye, or biotin (B1667282) probe)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent: Sodium ascorbate (B8700270)

-

Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris- (benzyltriazolylmethyl)amine (TBTA)

-

Reaction Buffer: PBS, pH 7.4

-

Purification system: SEC, affinity chromatography, or dialysis

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).

-

Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.

-

Prepare a stock solution of the copper ligand in water or DMSO.

-

-

Catalyst Premix: In a separate tube, mix the CuSO₄ and ligand solutions.

-

Reaction Mixture: In a reaction tube, combine the azide-labeled protein and the alkyne-containing molecule (typically in a 5-20 fold molar excess).

-

Initiation of Reaction: Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Purification: Purify the final bioconjugate using an appropriate method to remove the copper catalyst, excess reagents, and byproducts.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for creating an antibody-drug conjugate (ADC) using this compound and a simplified representation of a signaling pathway that can be targeted by such a conjugate.

Caption: Experimental workflow for ADC synthesis using this compound.

Caption: EGFR signaling pathway targeted by an this compound based ADC.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various areas of research and drug development:

-

Antibody-Drug Conjugates (ADCs): The high stability of the APN-cysteine linkage is particularly advantageous for ADCs, as it minimizes premature drug release in circulation, potentially leading to a wider therapeutic window. The ability to perform site-specific conjugation to engineered cysteines allows for the production of more homogeneous ADCs with defined drug-to-antibody ratios (DARs).

-

PROTACs and Molecular Glues: this compound can be used to synthesize Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules designed to induce protein degradation or proximity-induced interactions.

-

Protein-Protein Interaction Studies: By conjugating a photo-crosslinker or a biotin probe to a protein of interest via this compound, researchers can investigate protein-protein interactions in a cellular context.

-

Fluorescent Labeling and Imaging: The attachment of fluorescent dyes to specific cysteine residues on proteins enables their visualization and tracking in live cells and tissues.

References

A Technical Guide to Thiol-Reactive Probes for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of thiol-reactive probes for protein labeling. Cysteine-specific modification is a powerful tool for a wide range of applications, from basic research in protein structure and function to the development of targeted therapeutics like antibody-drug conjugates (ADCs). This document will delve into the core chemistries, quantitative data for probe selection, detailed experimental protocols, and the logical frameworks for successful bioconjugation.

Introduction to Thiol-Reactive Probes

The selective labeling of proteins is a cornerstone of modern molecular biology and drug development. Among the various strategies, targeting the thiol group of cysteine residues offers a high degree of specificity. Cysteine is a relatively rare amino acid in proteins, allowing for precise, site-specific labeling that is often difficult to achieve by targeting more abundant residues like lysine.[1][2] This specificity is crucial for preserving the protein's native structure and function after labeling.[2]

The primary reactive moieties used for thiol-specific modification are maleimides, haloacetyls, and dithiopyridines. Each of these chemistries possesses distinct reaction mechanisms, kinetics, and stability profiles, making the choice of probe dependent on the specific application. This guide will provide the necessary details to make an informed decision for your experimental needs.

Core Chemistries of Thiol-Reactive Probes

The three main classes of thiol-reactive probes utilize different chemical reactions to form a covalent bond with the sulfhydryl group of cysteine.

-

Maleimides: These are the most widely used thiol-reactive probes.[2] They react with thiols via a Michael addition reaction, forming a stable thioether bond.[3] The reaction is highly specific for thiols at a pH range of 6.5-7.5.[3]

-

Haloacetyls (Iodoacetyls and Bromoacetyls): These probes react with thiols through a nucleophilic substitution reaction (S(N)2), also forming a stable thioether bond.[4] They are generally reactive at a slightly higher pH range of 7.2-9.0.[5]

-

Dithiopyridines: These probes react with thiols via a disulfide exchange reaction, resulting in the formation of a disulfide bond.[6][7] A key feature of this linkage is its reversibility under reducing conditions.[7]

dot

Caption: Reaction mechanisms of common thiol-reactive probes.

Quantitative Data for Probe Selection

The selection of an appropriate thiol-reactive probe is critical for the success of any labeling experiment. The following tables provide a summary of the key quantitative parameters for a variety of commercially available fluorescent probes.

Table 1: Spectral Properties of Common Thiol-Reactive Fluorescent Probes

| Fluorophore | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Alexa Fluor 350 | Maleimide (B117702) | 346 | 442 | 19,000 | - |

| Pacific Blue | Maleimide | 410 | 455 | 30,000 | - |

| Alexa Fluor 488 | Maleimide | 495 | 519 | 71,000 | 0.92 |

| FITC | Iodoacetamide | 494 | 520 | 80,000 | 0.36 |

| BODIPY FL | Iodoacetamide | 503 | 512 | 80,000 | 0.97 |

| Alexa Fluor 546 | Maleimide | 556 | 573 | 104,000 | 0.79 |

| TRITC | Iodoacetamide | 547 | 572 | 85,000 | 0.28 |

| Alexa Fluor 594 | Maleimide | 590 | 617 | 92,000 | 0.66 |

| Texas Red-X | Maleimide | 595 | 615 | 85,000 | 0.55 |

| Alexa Fluor 647 | Maleimide | 650 | 668 | 239,000 | 0.33 |

| Cy5.5 | Maleimide | 678 | 694 | 250,000 | 0.20 |

Data compiled from various sources.[8][9][10][11] Please refer to the manufacturer's specifications for the most accurate data.

Table 2: Comparison of Thiol-Reactive Chemistries

| Feature | Maleimides | Haloacetyls | Dithiopyridines |

| Reaction Mechanism | Michael Addition | Nucleophilic Substitution (S(_N)2) | Disulfide Exchange |

| Optimal pH | 6.5 - 7.5[5] | 7.2 - 9.0[5] | 6.5 - 8.0[7] |

| Reaction Rate | Fast | Moderate to Fast | Moderate |

| Bond Formed | Thioether | Thioether | Disulfide |

| Bond Stability | Stable, but can undergo retro-Michael addition[12] | Very Stable[12] | Reversible with reducing agents[12] |

| Selectivity | High for thiols at optimal pH[5] | Good for thiols, potential for off-target reaction with other nucleophiles at higher pH[5] | Highly specific for thiols |

Factors Influencing Labeling Efficiency and Stability

Achieving optimal and reproducible protein labeling requires careful consideration of several experimental parameters. The interplay of these factors determines the efficiency of the conjugation reaction and the stability of the resulting bioconjugate.

dot

Caption: Key factors influencing thiol-reactive labeling.

The stability of the formed covalent bond is a critical consideration, especially for in vivo applications. While the thioether bond formed by maleimides and haloacetyls is generally stable, the maleimide linkage can be susceptible to a retro-Michael reaction, leading to deconjugation. This can be mitigated by hydrolysis of the succinimide (B58015) ring, which forms a stable, ring-opened structure.[12][13]

dot

Caption: Stability pathways of maleimide-thiol conjugates.

Experimental Protocols

The following sections provide detailed, generalized protocols for labeling proteins with maleimide, haloacetyl, and dithiopyridine probes. It is important to note that these are starting points, and optimization may be required for specific proteins and probes.

General Workflow for Thiol-Reactive Labeling

dot

Caption: General experimental workflow for protein labeling.

Protocol for Maleimide Labeling

This protocol is a general guideline for labeling proteins with maleimide-functionalized probes.[3][14][15][16]

Materials:

-

Protein of interest (1-10 mg/mL)

-

Thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES, Tris)[14]

-

Reducing agent (optional, e.g., TCEP or DTT)

-

Maleimide probe

-

Anhydrous DMSO or DMF

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[14]

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[14][16] If using DTT, it must be removed prior to the addition of the maleimide probe.

-

-

Probe Preparation:

-

Immediately before use, dissolve the maleimide probe in anhydrous DMSO or DMF to a concentration of 10 mM.[15]

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved maleimide probe to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove excess, unreacted probe by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.[14]

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the fluorophore.

-

Calculate the DOL using the following formula: DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye) where CF is the correction factor for the dye's absorbance at 280 nm.

-

Protocol for Haloacetyl Labeling

This protocol provides a general method for labeling proteins with iodoacetyl or bromoacetyl probes.[4][17][18]

Materials:

-

Protein of interest (1-10 mg/mL)

-

Reaction buffer, pH 7.5-8.5 (e.g., phosphate (B84403) buffer)[17]

-

Reducing agent (optional, e.g., TCEP or DTT)

-

Haloacetyl probe

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Protein Preparation:

-

Follow the same procedure as for maleimide labeling, using the appropriate reaction buffer.

-

-

Probe Preparation:

-

Dissolve the haloacetyl probe in anhydrous DMSO or DMF immediately before use.

-

-

Labeling Reaction:

-

Add a 10- to 40-fold molar excess of the haloacetyl probe to the protein solution.[18]

-

Incubate the reaction for 2-4 hours at room temperature, protected from light.

-

-

Purification and Characterization:

-

Follow the same procedures as for maleimide labeling.

-

Protocol for Dithiopyridine Labeling

This protocol outlines a general procedure for labeling proteins with dithiopyridine-containing probes.[7]

Materials:

-

Protein of interest (1-10 mg/mL)

-

Reaction buffer, pH 6.5-8.0[7]

-

Reducing agent (optional, e.g., TCEP or DTT)

-

Dithiopyridine probe

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Protein Preparation:

-

Follow the same procedure as for maleimide labeling, using the appropriate reaction buffer.

-

-

Probe Preparation:

-

Dissolve the dithiopyridine probe in anhydrous DMSO or DMF.

-

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the dithiopyridine probe to the protein solution.

-

The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.[7]

-

Incubate for 1-2 hours at room temperature.

-

-

Purification and Characterization:

-

Follow the same procedures as for maleimide labeling.

-

Conclusion

Thiol-reactive probes are indispensable tools for the specific labeling of proteins. The choice of probe chemistry—maleimide, haloacetyl, or dithiopyridine—should be guided by the specific requirements of the application, including the desired bond stability, reaction kinetics, and pH constraints. By carefully controlling the experimental conditions and following robust protocols, researchers can achieve efficient and specific protein labeling to advance their studies in basic science and therapeutic development. This guide provides the foundational knowledge and practical protocols to enable the successful application of thiol-reactive probes in your research.

References

- 1. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BG [thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Molecular Probes thiol-reactive dyes excited with ultraviolet light—Table 2.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. biotium.com [biotium.com]

- 16. lumiprobe.com [lumiprobe.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Bioorthogonal Chemistry with APN-Azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, the demand for stable and efficient methods to link molecules to proteins, peptides, and other biomolecules is paramount. Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, has provided a powerful toolkit for researchers. Among the various bioorthogonal handles, the azide (B81097) has proven to be exceptionally versatile due to its small size, stability, and lack of reactivity with most biological functional groups.

This technical guide focuses on the use of 3-arylpropiolonitrile (APN)-Azide, a heterobifunctional linker that is revolutionizing the field of thiol-specific bioconjugation. The APN moiety provides a highly selective and stable means of attachment to cysteine residues, while the azide group serves as a versatile handle for subsequent "click" chemistry reactions. This document provides a comprehensive overview of the core principles, quantitative data, and detailed experimental protocols associated with APN-Azide chemistry, empowering researchers to leverage this technology in their drug development and research endeavors.

Core Principles of this compound Chemistry

This compound linkers are designed with two key functional ends:

-

3-Arylpropiolonitrile (APN): This moiety reacts specifically with the thiol group of cysteine residues in proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. This linkage is significantly more stable than the commonly used maleimide-thiol linkage, which is susceptible to retro-Michael addition and thiol exchange in the physiological environment.

-

Azide (-N3): This functional group is the cornerstone of its bioorthogonal reactivity. It does not react with endogenous functional groups found in biological systems. Instead, it serves as a specific reaction partner for alkyne- or cyclooctyne-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.

The combination of these two functionalities in a single molecule allows for a two-step conjugation strategy. First, the APN group is used to attach the linker to a cysteine residue on a biomolecule. Second, the azide group is then available for the highly efficient and specific "clicking" of a payload, such as a therapeutic drug, a fluorescent dye for imaging, or a purification tag.

Quantitative Data Presentation